Biological activity and mechanism of action of 3-Phenoxy-benzenepropanamine
Biological activity and mechanism of action of 3-Phenoxy-benzenepropanamine
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3-Phenoxy-benzenepropanamine (also known as PPPA or 3-phenoxy-3-phenylpropylamine ).
The Progenitor Scaffold of Aryloxypropanamine Antidepressants
Executive Summary
3-Phenoxy-benzenepropanamine (PPPA) is a bioactive small molecule acting as a non-selective monoamine reuptake inhibitor.[1][2] It serves as the fundamental aryloxypropanamine scaffold from which several blockbuster psychotropic drugs were derived, including Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine .[1]
While PPPA itself was never marketed due to its lack of selectivity between serotonin (5-HT) and norepinephrine (NE) transporters, it remains a critical reference compound in medicinal chemistry.[1] It demonstrates the baseline pharmacophore required for high-affinity binding to monoamine transporters (MATs).[1] This guide analyzes its dual-inhibition mechanism, structure-activity relationships (SAR), and validation protocols.[1]
Chemical Identity & Physicochemical Profile
The molecule consists of a propyl amine chain where the
| Property | Specification |
| IUPAC Name | 3-Phenoxy-3-phenylpropan-1-amine |
| Common Synonyms | PPPA; |
| CAS Number | 1057671-89-2 (Specific isomer/salt forms vary) |
| Molecular Formula | C |
| Molecular Weight | 227.30 g/mol |
| Key Moiety | Aryloxypropanamine |
| Lipophilicity (LogP) | ~2.7 - 3.0 (Predicted) |
Mechanism of Action
PPPA functions as a Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1] Its mechanism involves competitive binding to the presynaptic transporter proteins, preventing the clearance of neurotransmitters from the synaptic cleft.[1]
3.1 Molecular Interaction[1]
-
Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2][3]
-
Binding Mode: The two aromatic rings (phenyl and phenoxy) engage in
- stacking and hydrophobic interactions within the transporter's central substrate-binding site (S1).[1] -
The "Folded" Pharmacophore: Unlike tricyclic antidepressants (TCAs) which are rigid, the aryloxypropanamine chain is flexible.[1] Upon binding, it adopts a folded conformation where the aromatic rings are in close proximity, mimicking the spatial arrangement of the indole/catechol moieties of the endogenous substrates (5-HT/NE).[1]
3.2 Pathway Visualization
The following diagram illustrates the inhibition logic and the downstream synaptic effects.
Caption: PPPA competitively binds to SERT/NET, blocking reuptake and increasing synaptic neurotransmitter concentration.
Biological Activity & SAR Analysis
PPPA is the "parent" scaffold.[1][2][4] Its activity profile is potent but lacks the selectivity achieved by later derivatives.[1][2][5]
4.1 Comparative Potency (In Vitro)
The following data compares PPPA with its famous derivatives, highlighting how substitutions on the phenoxy ring drive selectivity.
| Compound | Phenoxy Substituent | SERT IC | NET IC | Selectivity Profile |
| PPPA (Parent) | None (H) | ~60 - 100 | ~200 - 1000 | Non-Selective (SNRI-like) |
| Fluoxetine | 4-Trifluoromethyl | 20 - 40 | >10,000 | SSRI (Highly Selective) |
| Nisoxetine | 2-Methoxy | >1000 | 10 - 50 | NRI (Highly Selective) |
| Atomoxetine | 2-Methyl | >1000 | 5 | NRI (Highly Selective) |
Note: Values represent typical ranges from rat brain synaptosome assays. PPPA shows significant affinity for both transporters, whereas para-substitution (Fluoxetine) favors SERT and ortho-substitution (Nisoxetine/Atomoxetine) favors NET.
4.2 Structure-Activity Relationship (SAR) Workflow
The evolution from PPPA to specific drugs is a classic example of "chemotype tuning."[1]
Caption: SAR evolution showing how position-specific substitution on the PPPA scaffold dictates transporter selectivity.[1]
Experimental Protocols
To study PPPA, researchers typically employ synthesis followed by a radioligand uptake assay.[1]
Protocol A: Synthesis of 3-Phenoxy-benzenepropanamine
Causality: This method (Mannich base reduction) is chosen for its ability to generate the core carbon skeleton efficiently.[1]
-
Mannich Reaction: React Acetophenone with dimethylamine and paraformaldehyde to form
-dimethylaminopropiophenone.[1] -
Reduction: Reduce the ketone using Sodium Borohydride (NaBH
) in ethanol to yield the alcohol intermediate (3-dimethylamino-1-phenylpropan-1-ol). -
Etherification: React the alcohol with Phenol using a Mitsunobu reaction (DEAD/PPh
) OR via nucleophilic aromatic substitution (if using a fluorobenzene precursor) to attach the phenoxy group.[1] -
Demethylation (Optional): If the primary amine is required (PPPA), the dimethyl group can be removed, or the synthesis can start with a protected primary amine equivalent.[1] Note: Commercial routes often produce the N-methyl variant (N-Methyl-PPPA) first.[1]
Protocol B: [³H]-5-HT Synaptosomal Uptake Assay (Self-Validating)
Causality: This assay directly measures the functional inhibition of the transporter, providing the IC
Materials:
-
Rat brain cortex (rich in SERT).[1]
-
[³H]-Serotonin ([³H]-5-HT) radioligand.[1]
-
Krebs-Henseleit buffer (oxygenated).[1]
-
Test Compound: PPPA (dissolved in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Homogenize rat cortex in ice-cold sucrose (0.32 M) to isolate synaptosomes (nerve terminals).[1] Centrifuge at 1000 x g (10 min) to remove debris; keep supernatant.
-
Incubation: Aliquot synaptosomes into tubes containing Krebs buffer and varying concentrations of PPPA (1 nM to 10
M). Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Uptake Initiation: Add [³H]-5-HT (final concentration ~10 nM). Incubate for exactly 5 minutes.
-
Control: Run parallel tubes at 0°C (active transport is inactive at this temp) to determine non-specific uptake.[1]
-
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap synaptosomes. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
-
Calculation:
Plot % Inhibition vs. Log[PPPA] to determine IC .[1]
References
-
Wong, D. T., et al. (1974). "A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[1][6][7] Life Sciences.[1][6][7][8] Link
-
Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication."[1][9] Life Sciences.[1][6][7][8] Link
-
PubChem Compound Summary. "Fluoxetine (Related Structure/Scaffold Data)." National Center for Biotechnology Information.[1] Link[1]
-
Eli Lilly and Company. "Aryloxypropanamine derivatives and method for treating anxiety and depression."[1] Patent Literature (US Patent 4,018,895).[1] (Describes the synthesis and activity of the phenoxy-phenylpropylamine series).
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 6. A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine [bionity.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. PPPA (drug) - Wikipedia [en.wikipedia.org]
